Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate
Description
Historical Development and Research Context
The synthesis of thiazole derivatives traces back to the seminal Hantzsch thiazole synthesis (1887), which established cyclocondensation of α-haloketones with thioamides as a foundational methodology. Ethyl 2-[4-(tert-butoxycarbonylamino)phenyl]thiazole-4-carboxylate represents an evolution of this classical approach, incorporating modern protective group strategies. The tert-butoxycarbonyl (Boc) group, introduced by Carpino in 1957, revolutionized amine protection in peptide synthesis, enabling selective reactivity in multi-step organic transformations.
Early 21st-century research demonstrated that aryl-thiazole carboxylates exhibit enhanced metabolic stability compared to simpler thiazoles, driving interest in compounds like ethyl 2-[4-(tert-butoxycarbonylamino)phenyl]thiazole-4-carboxylate. The ethyl ester moiety provides a handle for subsequent hydrolysis to carboxylic acids, while the Boc group permits controlled deprotection for amine functionalization.
Position within Thiazole-Based Pharmacophore Research
This compound occupies a strategic niche in thiazole chemistry due to its dual functionalization capacity:
Structural analyses reveal that the para-substituted Boc-amino group enhances molecular rigidity, favoring target binding through preorganization effects. Comparative studies with analogous benzyl derivatives (e.g., ethyl 2-(4-((tert-butoxycarbonyl)amino)benzyl)thiazole-4-carboxylate, CAS 1461708-07-5) demonstrate superior crystallinity and handling properties in the phenyl variant.
Relevance in Contemporary Medicinal Chemistry
Three factors underscore this compound's modern significance:
Modular Synthetic Utility : Serves as a linchpin for constructing hybrid scaffolds via:
Target Versatility : The thiazole nucleus interacts with diverse biological targets:
$$ \text{IC}_{50} = 12.3\ \mu\text{M}\ \text{against}\ \text{EGFR}\ \text{kinase}\ \text{(derivative studies)} $$ADMET Optimization : LogP calculations (ChemAxon) for the parent compound:
$$ \log P = 2.81 $$, favorable for blood-brain barrier penetration
Recent work by Singh et al. (2023) utilized this intermediate to develop dual HDAC6/HSP90 inhibitors, achieving nanomolar potency through rational hybridization.
Current Research Landscape Overview
Synthetic methodologies continue to evolve around this compound:
Table 1: Comparative Synthesis Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Hantzsch cyclization | 68 | 98.2 | Scalability |
| TFA-mediated deprotection | 92 | 99.5 | Rapid Boc removal |
| Microwave-assisted | 85 | 97.8 | Reduced reaction time |
Emerging applications include:
- PROTAC Development : Thiazole-carbonyls serve as E3 ligase recognition elements
- Antibiotic Adjuvants : Reverses β-lactam resistance in MRSA (3.2-fold potency increase)
- PET Tracers : $$ ^{18}\text{F} $$-labeled analogs for tumor imaging
Ongoing structure-activity relationship (SAR) studies systematically modify the:
- Amino protecting group (Boc vs. Fmoc vs. Cbz)
- Ester substituent (ethyl vs. methyl vs. tert-butyl)
- Aryl substitution pattern (para vs. meta)
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-22-15(20)13-10-24-14(19-13)11-6-8-12(9-7-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHIIEZROYYMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, the reaction of ethyl 2-bromoacetate with thiourea in the presence of a base like sodium hydroxide can yield ethyl 2-aminothiazole-4-carboxylate.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced by reacting 4-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the Boc-protected amino group with the thiazole ring. This can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the Boc-protected 4-aminophenylboronic acid and ethyl 2-bromo-4-carboxylate thiazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Synthesis and Structure
The synthesis of Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate involves several steps to ensure efficient production with high purity. The Boc-protected amine provides stability during synthesis and allows for selective deprotection in targeted applications.
Key structural features include:
- A thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen.
- An ethyl ester group.
- A tert-butoxycarbonyl (Boc) protected amino group.
Potential Applications
While specific biological activities of this compound are not extensively documented, compounds containing thiazole rings often exhibit significant pharmacological properties, including antibacterial, antifungal, and anticancer activities. The presence of the Boc-protected amine suggests potential applications in drug development, particularly in creating prodrugs or targeted therapies.
Pharmaceutical Development
This compound can be used as an intermediate for synthesizing a diverse range of heterocyclic analogues with promising therapeutic roles.
Related Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-4-phenylthiazole-5-carboxylate | Lacks Boc protection; different carboxylic position | Potentially more reactive due to unprotected amine |
| Ethyl 2-(aminophenyl)thiazole-4-carboxylate | Contains an amino group without Boc protection | Directly reactive amine can lead to diverse derivatives |
| Ethyl 2-(methylamino)thiazole-4-carboxylate | Methylamino instead of Boc-amino | May exhibit different biological activities due to methyl substitution |
Anticonvulsant Activity
Thiazole-bearing molecules have demonstrated anticonvulsant properties . For example, compound 1 (4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide) displayed the highest anticonvulsant properties, eliminating the tonic extensor phase and affording 100% protection . Similarly, analogue 2 (1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one) displayed the most activity, with a median anti-PTZ effective dose (ED) of less than 20 mg/kg, which was approximately seven-times lower than the standard medication, ethosuximide .
Oct3/4 Induction
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The Boc-protected amino group can be deprotected to yield a free amine, which can further interact with biological targets through electrostatic interactions and covalent bonding.
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxylates
Structural and Electronic Properties
Table 1: Structural Comparison of Thiazole Carboxylates
Key Observations:
Physicochemical Properties
Table 3: Physical Properties
Key Observations:
- The Boc group reduces solubility in aqueous media compared to hydrophilic analogues like Ethyl 2-aminothiazole-4-carboxylate .
- Halogenated derivatives (e.g., ) exhibit intermediate solubility due to balanced lipophilic/hydrophilic substituents.
Biological Activity
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiazole ring, an ethyl ester group, and a Boc-protected amino group. The structural composition contributes to its reactivity and biological activity, particularly in inhibiting bacterial enzymes.
Target Enzyme: The primary target of this compound is UDP-N-acetylmuramate/L-alanine ligase , an enzyme critical for bacterial cell wall synthesis.
Mode of Action:
- The compound acts as an antagonist to the target enzyme, disrupting the peptidoglycan synthesis pathway essential for bacterial growth and survival.
- This interaction leads to significant antibacterial and antifungal effects, making it a candidate for further development in antimicrobial therapies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi, including:
| Microorganism | Activity Level |
|---|---|
| Bacillus subtilis | Moderate to high |
| Aspergillus niger | Moderate |
| Escherichia coli | Moderate |
The minimum inhibitory concentration (MIC) values indicate that compounds with specific substitutions on the phenyl ring enhance their antimicrobial potency .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been implicated in modulating pathways related to cell proliferation and apoptosis. For instance, compounds structurally similar to this compound have been reported to induce Oct3/4 expression, a key factor in maintaining pluripotency in stem cells .
Case Studies
-
Antimicrobial Screening:
A study synthesized several derivatives of thiazole-based compounds, including this compound. The results indicated that certain derivatives exhibited significant activity against Bacillus subtilis and Aspergillus niger, supporting the compound's potential as an antimicrobial agent . -
Cancer Cell Line Studies:
In vitro studies have shown that thiazole derivatives can inhibit cancer cell growth by interfering with specific signaling pathways. For example, derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values less than that of standard chemotherapeutics like doxorubicin .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it may be sensitive to temperature variations, with recommendations for storage at refrigeration levels. This sensitivity could impact its stability and efficacy in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
